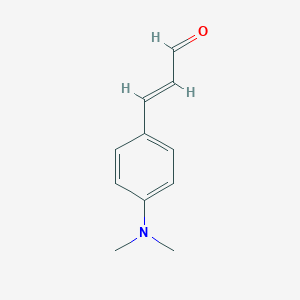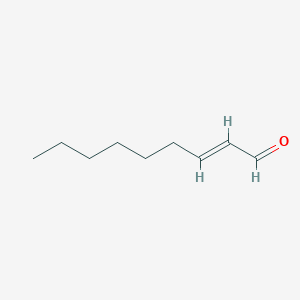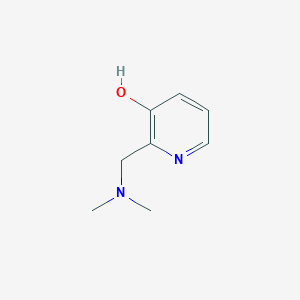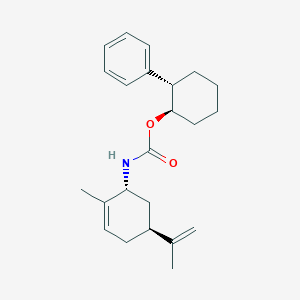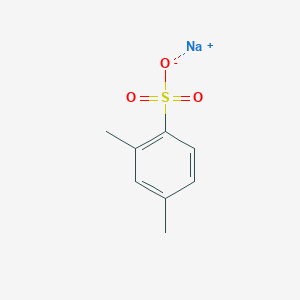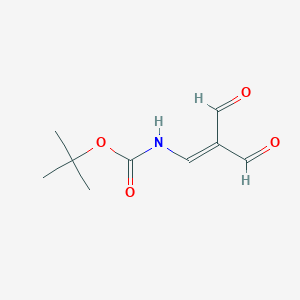
tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate, also known as FPOP, is a chemical compound used in scientific research. It is a labeling reagent that can be used to study protein structure and dynamics. FPOP is a relatively new compound, first synthesized in 2009, but it has already shown promise in a variety of applications.
作用機序
Tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate works by reacting with solvent-exposed amino acid residues in proteins. The reaction is initiated by hydroxyl radicals, which are generated by the photolysis of hydrogen peroxide. The hydroxyl radicals react with tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate to form a highly reactive intermediate that can react with amino acid residues in proteins.
生化学的および生理学的効果
Tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate does not have any known biochemical or physiological effects. It is used solely as a research tool and is not intended for use in humans or animals.
実験室実験の利点と制限
One of the main advantages of tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate is that it can be used to study protein structure and dynamics in solution. This is in contrast to other labeling reagents that require the protein to be immobilized on a surface. tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate is also relatively easy to use and can be applied to a wide range of proteins.
One limitation of tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate is that it can only label solvent-exposed residues. This means that it may not be able to identify buried regions of proteins. Additionally, tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate labeling can be affected by the presence of other molecules in solution, such as salts or detergents.
将来の方向性
There are several future directions for the use of tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate in scientific research. One area of interest is the use of tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate to study protein-ligand interactions. tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate could be used to identify the binding site of a ligand on a protein and to study the conformational changes that occur upon binding.
Another area of interest is the development of new labeling reagents that can label buried regions of proteins. This would allow for a more complete understanding of protein structure and dynamics.
Overall, tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate is a promising tool for the study of protein structure and dynamics. Its ease of use and versatility make it a valuable addition to the toolkit of protein researchers.
合成法
Tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate is synthesized using a multi-step process. The first step is the synthesis of tert-butyl N-(2-hydroxyethyl)carbamate, which is then reacted with ethyl chloroformate to form tert-butyl N-(2-chloroethyl)carbamate. This intermediate is then reacted with 2-oxo-3-formylpropionic acid to form tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate.
科学的研究の応用
Tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate is primarily used in the study of protein structure and dynamics. It is a labeling reagent that can be used to identify protein regions that are exposed or buried. tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate can also be used to study protein-protein interactions and protein-ligand interactions.
特性
CAS番号 |
135305-09-8 |
|---|---|
製品名 |
tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate |
分子式 |
C9H13NO4 |
分子量 |
199.2 g/mol |
IUPAC名 |
tert-butyl (NE)-N-[(Z)-2-formyl-3-hydroxyprop-2-enylidene]carbamate |
InChI |
InChI=1S/C9H13NO4/c1-9(2,3)14-8(13)10-4-7(5-11)6-12/h4-6,11H,1-3H3/b7-5-,10-4+ |
InChIキー |
UCDDTNULNHTOEM-UHFFFAOYSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC=C(C=O)C=O |
SMILES |
CC(C)(C)OC(=O)N=CC(=CO)C=O |
正規SMILES |
CC(C)(C)OC(=O)NC=C(C=O)C=O |
同義語 |
Carbamic acid, (2-formyl-3-oxo-1-propenyl)-, 1,1-dimethylethyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



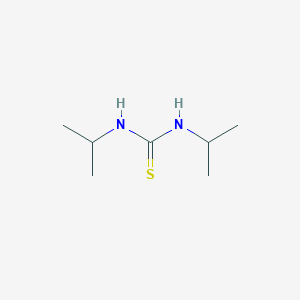
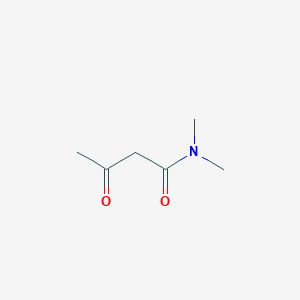
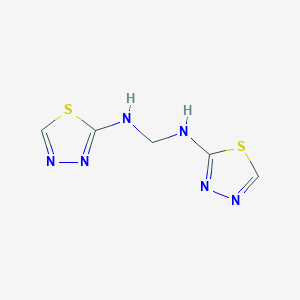
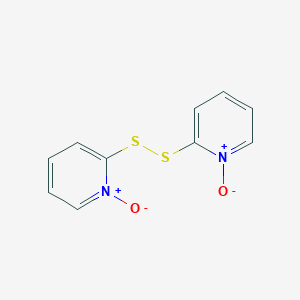
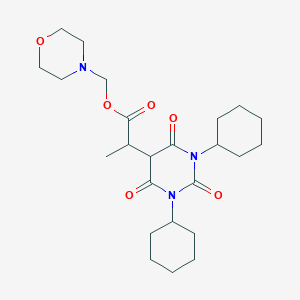
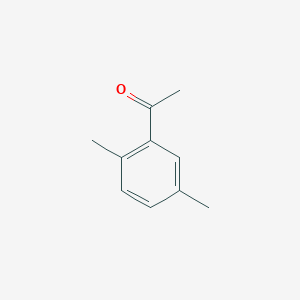
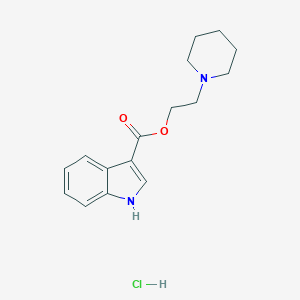
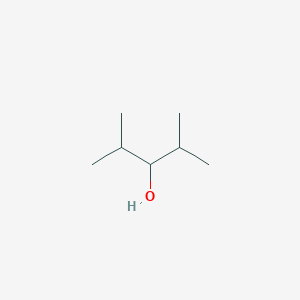
![8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde](/img/structure/B146738.png)
